molecular formula C15H21N3O3 B500384 2-(4-acetyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide CAS No. 915935-57-8

2-(4-acetyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide

Cat. No. B500384
CAS RN: 915935-57-8
M. Wt: 291.35g/mol
InChI Key: OINZIOOYRXRBIK-UHFFFAOYSA-N
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Description

2-(4-acetyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide, also known as APMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. APMA belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

2-(4-acetyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide activates pro-metalloproteases by breaking the bond between the pro-domain and the catalytic domain of the enzyme. This results in the activation of the enzyme, allowing it to cleave its substrate. 2-(4-acetyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide has been found to be a specific activator of certain metalloproteases, making it a valuable tool for studying these enzymes.
Biochemical and Physiological Effects:
2-(4-acetyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide has been found to exhibit various biochemical and physiological effects. In addition to its role as a metalloprotease activator, 2-(4-acetyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. 2-(4-acetyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide has also been found to exhibit antioxidant activity and to protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

2-(4-acetyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide has several advantages as a tool for studying metalloproteases. It is a specific activator of certain metalloproteases, allowing for the study of their activity and function. 2-(4-acetyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide is also stable and can be easily synthesized in large quantities. However, 2-(4-acetyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for the study of 2-(4-acetyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide and its applications in scientific research. One area of research is the development of new metalloprotease activators that are more specific and have fewer side effects than 2-(4-acetyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide. Another area of research is the study of the physiological and pathological roles of metalloproteases and their inhibitors. Finally, the potential therapeutic applications of 2-(4-acetyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide and other metalloprotease activators are also an area of active research.

Synthesis Methods

2-(4-acetyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide can be synthesized by the reaction of 4-methoxybenzoyl chloride with piperazine in the presence of triethylamine. The resulting product is then acetylated with acetic anhydride to yield 2-(4-acetyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide. The synthesis of 2-(4-acetyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide has been optimized to obtain high yields and purity.

Scientific Research Applications

2-(4-acetyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide has been widely used in scientific research as a tool to study the activity of metalloproteases. Metalloproteases are enzymes that play an important role in various physiological processes, including tissue remodeling, wound healing, and inflammation. 2-(4-acetyl-1-piperazinyl)-N-(4-methoxyphenyl)acetamide has been found to activate pro-metalloproteases, which can then be studied to understand their activity and function.

properties

IUPAC Name

2-(4-acetylpiperazin-1-yl)-N-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-12(19)18-9-7-17(8-10-18)11-15(20)16-13-3-5-14(21-2)6-4-13/h3-6H,7-11H2,1-2H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINZIOOYRXRBIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-acetylpiperazin-1-yl)-N-(4-methoxyphenyl)acetamide

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